Cas no 2731014-36-9 (α,3,5,6-Tetrafluoro-2-pyridineacetic acid)
α,3,5,6-Tetrafluoro-2-pyridineacetic acid Chemical and Physical Properties
Names and Identifiers
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- α,3,5,6-Tetrafluoro-2-pyridineacetic acid
- 2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid
- 2731014-36-9
- EN300-37081470
-
- Inchi: 1S/C7H3F4NO2/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14/h1,4H,(H,13,14)
- InChI Key: BEWHOCLRAYSPKG-UHFFFAOYSA-N
- SMILES: C1(C(F)C(O)=O)=NC(F)=C(F)C=C1F
Computed Properties
- Exact Mass: 209.00999099g/mol
- Monoisotopic Mass: 209.00999099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.621±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 242.7±35.0 °C(Predicted)
- pka: 1.25±0.10(Predicted)
α,3,5,6-Tetrafluoro-2-pyridineacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37081470-0.05g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 0.05g |
$1549.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-0.1g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 0.1g |
$1623.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-0.25g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 0.25g |
$1696.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-0.5g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 0.5g |
$1770.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-1.0g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 1g |
$1844.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-2.5g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 2.5g |
$3611.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-5.0g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 5g |
$5345.0 | 2023-06-04 | ||
| Enamine | EN300-37081470-10.0g |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
2731014-36-9 | 10g |
$7927.0 | 2023-06-04 |
α,3,5,6-Tetrafluoro-2-pyridineacetic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on α,3,5,6-Tetrafluoro-2-pyridineacetic acid
α,3,5,6-Tetrafluoro-2-pyridineacetic Acid: A Comprehensive Overview
α,3,5,6-Tetrafluoro-2-pyridineacetic acid (CAS No: 2731014-36-9) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with four fluorine atoms and an acetic acid group attached at the alpha position. The presence of multiple fluorine atoms imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions and applications.
The synthesis of α,3,5,6-tetrafluoro-2-pyridineacetic acid involves a series of carefully designed steps that ensure the precise placement of fluorine atoms on the pyridine ring. Recent advancements in fluorination techniques have enabled chemists to achieve high yields and selectivity in the synthesis of this compound. For instance, researchers have employed electrophilic fluorination methods using select fluoroalkylating agents to introduce fluorine atoms at specific positions on the pyridine ring. These methods are not only efficient but also environmentally friendly, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of α,3,5,6-tetrafluoro-2-pyridineacetic acid is in the development of advanced materials for electronic devices. The compound's ability to act as a precursor for the synthesis of fluorinated aromatic polymers has been extensively explored in recent studies. These polymers exhibit excellent thermal stability and dielectric properties, making them ideal for use in high-performance electronics such as flexible displays and organic light-emitting diodes (OLEDs). Furthermore, the compound's role in drug discovery has also been highlighted in several research papers. Its unique structure allows it to serve as a potential lead compound for developing novel pharmaceutical agents targeting specific biological pathways.
Recent research has also focused on the use of α,3,5,6-tetrafluoro-2-pyridineacetic acid in catalytic processes. Scientists have demonstrated that this compound can act as a highly effective ligand in transition metal-catalyzed reactions, significantly enhancing reaction rates and selectivity. For example, studies have shown that when used as a ligand in palladium-catalyzed cross-coupling reactions, it facilitates the formation of complex organic molecules with high precision. This discovery has opened new avenues for its application in fine chemical synthesis and natural product total synthesis.
In addition to its synthetic applications, α,3,5,6-tetrafluoro-2-pyridineacetic acid has been investigated for its potential role in environmental chemistry. Researchers have explored its ability to act as a catalyst in the degradation of persistent organic pollutants (POPs). The compound's fluorinated structure enables it to participate in photochemical reactions that break down harmful pollutants into less toxic byproducts. This application is particularly relevant given the increasing concern over environmental pollution and the need for sustainable solutions.
The study of α,3,5,6-tetrafluoro-2-pyridineacetic acid has also led to new insights into its physical and chemical properties. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to characterize its structure and reactivity. These studies have revealed that the compound exhibits unique electronic properties due to the electron-withdrawing effects of the fluorine atoms on the pyridine ring. This understanding has been instrumental in designing new experiments to explore its reactivity under various conditions.
In conclusion, α,3,5,Tetrafluoro-2-pyridineacetic acid (CAS No: 2731014-36-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and properties make it an invaluable tool in organic synthesis
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